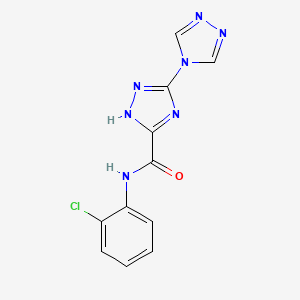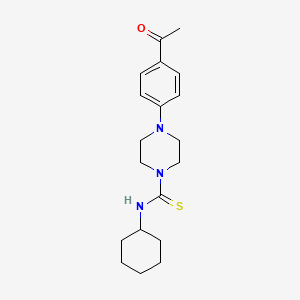
N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide, also known as CTZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide is not fully understood. However, it has been suggested that N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide may exert its effects by inhibiting the activity of enzymes involved in various biological processes. For example, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase, which are involved in the regulation of acid-base balance and neurotransmitter activity, respectively.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been found to exhibit various biochemical and physiological effects. In medicinal chemistry, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and exhibit antitumor activity. In biochemistry, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been found to inhibit the activity of carbonic anhydrase and acetylcholinesterase. In agriculture, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been found to exhibit herbicidal activity against various weeds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has also been extensively studied, and its properties and effects are well documented. However, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide also has some limitations for lab experiments. It is highly toxic and must be handled with care. N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide is also relatively expensive, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide. In medicinal chemistry, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide could be further investigated for its potential applications in cancer treatment and the treatment of bacterial and fungal infections. In biochemistry, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide could be studied further to understand its mechanism of action and potential applications in the regulation of acid-base balance and neurotransmitter activity. In agriculture, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide could be studied further to develop more effective herbicides for weed control in crops.
Conclusion
In conclusion, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and agriculture. N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been found to exhibit various biochemical and physiological effects, including antitumor, antifungal, and antibacterial activities. N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide, including its potential applications in cancer treatment, the regulation of acid-base balance and neurotransmitter activity, and the development of more effective herbicides for weed control in crops.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide involves the reaction of 2-chlorobenzaldehyde with 4-amino-1,2,4-triazole in the presence of acetic acid and ethanol. The resulting product is then treated with acetic anhydride to yield N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide. The synthesis method has been optimized to produce high yields of N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide with high purity.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. In medicinal chemistry, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been found to exhibit antitumor, antifungal, and antibacterial activities. N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis.
In biochemistry, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which plays a critical role in the regulation of acid-base balance in the body. N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain.
In agriculture, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been found to exhibit herbicidal activity against various weeds. It has been suggested that N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide could be used as a potential herbicide to control weed growth in crops.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN7O/c12-7-3-1-2-4-8(7)15-10(20)9-16-11(18-17-9)19-5-13-14-6-19/h1-6H,(H,15,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIAVRYEEFDVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC(=NN2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5756432.png)
![4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5756443.png)

![2-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5756451.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5756456.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5756463.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5756472.png)

![3,4-dimethoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5756489.png)

![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5756497.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5756500.png)

![2-[(benzylideneamino)oxy]-N-(1-methyl-2-phenylethyl)acetamide](/img/structure/B5756528.png)